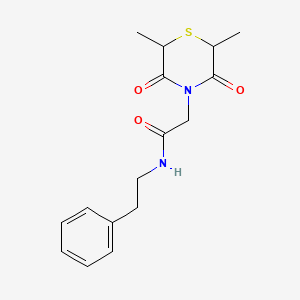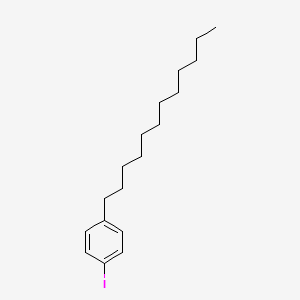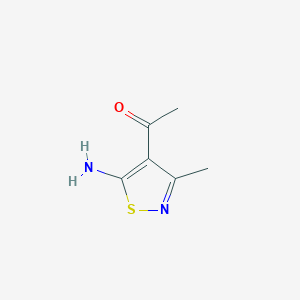
3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the phthalazine ring, which imparts unique chemical and physical properties
科学的研究の応用
3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses . It’s plausible that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect a broad range of ribonucleic acid (rna) and deoxyribonucleic acid (dna) viruses . This suggests that this compound may also affect similar biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption , suggesting that this compound may also have similar pharmacokinetic properties.
Result of Action
Similar compounds have been found to have potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that this compound may also have similar effects.
Action Environment
Similar compounds have been found to be stable and environmentally benign , suggesting that this compound may also have similar properties.
Safety and Hazards
Like all chemicals, this compound should be handled with care. Its specific safety and hazard information would depend on its physical and chemical properties. Standard safety measures should include wearing appropriate personal protective equipment and handling the compound in a well-ventilated area .
将来の方向性
The future research directions for this compound would depend on its properties and potential applications. For example, if it has promising pharmaceutical properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups. These products have distinct chemical and physical properties that make them useful in different applications.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid include other phthalazine derivatives with different substituents on the phenyl ring, such as:
- 3-(4-Chlorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- 3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- 3-(4-Nitrophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets
特性
IUPAC Name |
3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-5-7-10(8-6-9)18-14(19)12-4-2-1-3-11(12)13(17-18)15(20)21/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFZXLCAQWQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2628220.png)
![methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate](/img/structure/B2628224.png)
methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)

![3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2628229.png)


![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2628232.png)

![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)



![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
